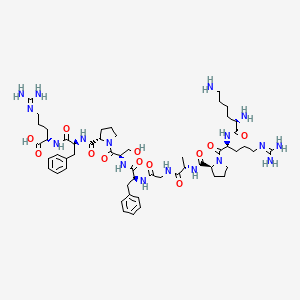

Lys-(Ala3)-Bradykinin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lys-(Ala3)-Bradykinin is a synthetic peptide derived from bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The addition of three alanine residues (Ala3) to the bradykinin sequence enhances its stability and modifies its biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lys-(Ala3)-Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin support. The process typically includes the following steps:

Resin Loading: The first amino acid (protected lysine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next protected amino acid (alanine) is added and coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lys-(Ala3)-Bradykinin can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Formation of free thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Lys-(Ala3)-Bradykinin is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to create the desired peptide sequence. The structural modification of bradykinin with three alanine residues enhances its stability and alters its biological activity. The synthesis process includes the following steps:

- Resin Loading : The initial amino acid (protected lysine) is attached to a resin.

- Deprotection : The protecting group is removed to expose the reactive amine group.

- Coupling : Additional protected amino acids are sequentially added and coupled using reagents like HBTU or DIC.

- Cleavage : The final peptide is cleaved from the resin and deprotected to yield this compound.

Chemistry

This compound serves as a model peptide for studying:

- Peptide Synthesis : Investigating methods for synthesizing peptides efficiently.

- Folding and Stability : Understanding how structural modifications affect stability and folding patterns.

Biology

Research has focused on:

- Cellular Signaling Pathways : Exploring how this compound influences cellular responses through receptor interactions.

- Receptor Studies : Analyzing its role in receptor activation and downstream signaling cascades .

Medicine

This compound has potential therapeutic applications in:

- Inflammation : Investigating its anti-inflammatory properties.

- Pain Management : Studying its efficacy in pain relief mechanisms.

- Cardiovascular Diseases : Exploring its role in regulating blood pressure and vascular health .

Case Studies

Several case studies highlight the applications of this compound:

- A study demonstrated its effectiveness in modulating pain responses in animal models, indicating potential use as an analgesic agent .

- Research on its interaction with angiotensin-converting enzyme (ACE) revealed insights into its degradation pathways, suggesting implications for drug design targeting hypertensive conditions .

- Clinical trials have explored its use in treating ocular disorders associated with increased intraocular pressure, showcasing its therapeutic versatility .

Mecanismo De Acción

Lys-(Ala3)-Bradykinin exerts its effects by binding to bradykinin receptors (B1 and B2 receptors) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses such as vasodilation, increased vascular permeability, and pain sensation. The addition of alanine residues may alter the binding affinity and specificity of the peptide, thereby modulating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Bradykinin: The parent compound, known for its role in inflammation and pain.

Des-Arg9-Bradykinin: A bradykinin analog with a modified C-terminus, used to study B1 receptor activity.

[Hyp3]-Bradykinin: A bradykinin analog with a modified proline residue, used to study receptor binding and activity.

Uniqueness

Lys-(Ala3)-Bradykinin is unique due to the addition of three alanine residues, which enhance its stability and modify its biological activity. This makes it a valuable tool for studying the structure-activity relationships of bradykinin and its analogs, as well as for developing potential therapeutic agents.

Actividad Biológica

Lys-(Ala3)-Bradykinin (BK) is a synthetic analog of the naturally occurring peptide bradykinin, which plays a critical role in various physiological processes, including vasodilation, inflammation, and pain modulation. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Overview of Bradykinin and Its Receptors

Bradykinin exerts its effects through two primary G-protein-coupled receptors (GPCRs): B1 and B2 receptors. The B2 receptor is constitutively expressed in most tissues and has a high affinity for bradykinin and its analogs, while the B1 receptor is typically induced during inflammatory responses and shows lower affinity for bradykinin but higher for des-Arg9-BK .

Structure-Activity Relationship (SAR)

The structure of this compound features an alanine substitution at the third position compared to the native bradykinin sequence. This modification can significantly influence its biological activity:

- Potency : Studies indicate that substitutions at specific positions can enhance or reduce the potency of BK analogs. For example, replacing Proline with Alanine at position 3 resulted in a notable increase in potency (pEC50 = 7.53 ± 0.16) compared to wild-type BK .

- Receptor Binding : this compound maintains a strong binding affinity for the B2 receptor, similar to its natural counterpart, facilitating its role in vasodilation and permeability enhancement .

Pharmacological Characterization

This compound has been characterized through various bioassays that measure its effects on cellular signaling pathways:

- Inositol Phosphate Accumulation : This assay demonstrated that this compound activates phospholipase C, leading to an increase in intracellular calcium levels ([Ca²⁺]i), which is crucial for many cellular responses including muscle contraction and secretion .

- Vasodilatory Effects : The compound has shown significant vasodilatory effects in experimental models, contributing to its potential use in treating conditions associated with high blood pressure or vascular dysfunction .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Ocular Disorders : Research has indicated that bradykinin analogs can lower intraocular pressure (IOP) in rabbit models, suggesting potential applications in treating glaucoma .

- Inflammation Models : Inflammation-induced models have shown that this compound can modulate inflammatory responses by enhancing vascular permeability and promoting fluid secretion, making it a candidate for treating inflammatory diseases .

- Cancer Research : Preliminary studies suggest that bradykinin analogs may exhibit antiproliferative effects on certain cancer cell lines, indicating a possible role in cancer therapy .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to native bradykinin:

| Compound | pEC50 (nM) | Max Response (%) | Receptor Affinity | Biological Effect |

|---|---|---|---|---|

| Bradykinin | 6.9 | 100 | High (B2R) | Vasodilation, Pain Modulation |

| This compound | 7.53 | 90 | High (B2R) | Enhanced Vasodilation |

| Des-Arg9-BK | 5.42 | 40 | Low (B1R) | Limited Effects |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZLRKMHRNRLFJ-HBGYEDQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H83N17O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1162.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.